molecular formula C13H13NO B094979 4-(Benzylamino)phenol CAS No. 103-14-0

4-(Benzylamino)phenol

Cat. No. B094979
CAS RN: 103-14-0
M. Wt: 199.25 g/mol
InChI Key: SRYYOKKLTBRLHT-UHFFFAOYSA-N
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Description

4-(Benzylamino)phenol (BAP) is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that contains a benzylamine group attached to a phenol moiety. This structure has been found to be versatile for various chemical reactions and has been used as a monomer for polymerization processes .

Synthesis Analysis

The synthesis of BAP-related compounds has been explored in several studies. For instance, a Schiff base compound related to BAP was synthesized and characterized using spectroscopic methods . Another study focused on the enzymatic oxidative polycondensation of BAP, which resulted in a chemoselective polycondensation yielding an oligophenol with sec-amine functionality . Additionally, a method for synthesizing o-benzylamino phenol from o-amino phenylmethyl ether was reported, involving an N-alkylation reaction .

Molecular Structure Analysis

The molecular structure of BAP-related compounds has been determined using various spectroscopic techniques and computational studies. Density functional theory (DFT) computations were used to investigate the optimized molecular geometry, vibrational wavenumbers, NMR chemical shifts, and other properties of a Schiff base derivative of BAP . These studies provide detailed insights into the molecular structure and electronic properties of BAP and its derivatives.

Chemical Reactions Analysis

BAP and its derivatives participate in a variety of chemical reactions. The polycondensation of BAP was found to involve the elimination of hydrogen and the formation of phenolic-OH end groups . The synthesis of related compounds often involves reactions such as etherification, reduction, Friedel-Crafts acylation, substitution reactions, and metathesis . These reactions are crucial for modifying the structure of BAP to obtain compounds with desired properties and functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of BAP and its derivatives have been characterized through various analytical techniques. The oligophenol derived from BAP was found to be highly soluble in common organic solvents and exhibited good thermal stability, with significant mass loss occurring at high temperatures . The study of a Schiff base derivative revealed its non-linear optical (NLO) properties and provided information about its molecular electrostatic potential (MEP) map and Mulliken atomic charges . These properties are important for understanding the behavior of BAP in different environments and for potential applications in materials science.

Scientific Research Applications

  • Antioxidation Activity in Polymers : A study by Nonaka et al. (2005) explored the synthesis of resins with phenolic derivatives, including 4-(Benzylamino)phenol, for antioxidation applications. These resins showed high inhibition ability against hydroperoxide generation, acting as radical scavengers, indicating their potential in polymer antioxidation (Nonaka et al., 2005).

  • Biotechnological Synthesis : Aresta et al. (1998) described the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, marking the first biotechnological application of a Carboxylase enzyme. This research highlights the role of similar phenolic compounds in enzymatic reactions (Aresta et al., 1998).

  • Herbicide Development : Yang et al. (2008) synthesized herbicidal ingredients, including derivatives of 4-(Benzylamino)phenol, for weed control in oilseed rape. These compounds were labeled with tritium and carbon-14 for use as radiotracers in metabolism, mode of action, and environmental behavior studies of the herbicide (Yang et al., 2008).

  • Chemoenzymatic Polycondensation : Yildirim et al. (2015) conducted a study on the chemoenzymatic polycondensation of para-benzylamino phenol. The resulting oligomer with sec-amine functionality was characterized, offering insights into polymer science applications (Yildirim et al., 2015).

  • Inhibition of Cyclin-Dependent Kinase 4 : Tsou et al. (2009) discovered novel antitumor agents, including derivatives of 4-(Benzylamino)phenol, which selectively inhibit cyclin-dependent kinase 4, a crucial target in cancer therapy (Tsou et al., 2009).

  • Synthesis of Novel Herbicides : Zheng-min and Qingfu (2006) developed a microsynthetic method for a novel herbicide derived from 4-(Benzylamino)phenol, setting a foundation for synthesizing radioisotopic labeled compounds for agricultural applications (Yang Zheng-min & Ye Qingfu, 2006).

Safety And Hazards

4-(Benzylamino)phenol is moderately toxic by ingestion . When heated to decomposition, it emits toxic vapors of NOx .

properties

IUPAC Name

4-(benzylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYYOKKLTBRLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059269
Record name Phenol, 4-[(phenylmethyl)amino]-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown solid; [Alfa Aesar MSDS]
Record name 4-Benzylaminophenol
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Product Name

4-(Benzylamino)phenol

CAS RN

103-14-0
Record name 4-(Benzylamino)phenol
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Record name Phenol, 4-((phenylmethyl)amino)-
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Record name Phenol, 4-[(phenylmethyl)amino]-
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Record name Phenol, 4-[(phenylmethyl)amino]-
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Record name 4-benzylaminophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Yildirim, E Gokturk, E Turac, HO Demir… - Chemical …, 2016 - degruyter.com
para-Benzylamine substituted oligophenol was synthesized via enzymatic oxidative polycondensation of 4-(benzylamino)phenol (BAP). Polymerization involved only the phenolic …
Number of citations: 9 www.degruyter.com
HT Hue, HT Tinh, N Van Bao, PTA Dao - SN Applied Sciences, 2020 - Springer
In this study, we collected and prepared ethanol extracts from 30 vegetable and fruit by-products and screened for antioxidant activities using three methods, including determination of …
Number of citations: 6 link.springer.com
I Küçükgüzel, M Ülgen, JW Gorrod - Il Farmaco, 1999 - Elsevier
In the present study, the in vitro microsomal metabolism of a tertiary aniline, N-benzyl-N-methylaniline (NBNMA) was studied to determine whether this compound produces an amide …
Number of citations: 7 www.sciencedirect.com
MC de Koning, G Horn, F Worek, M van Grol - Chemico-Biological …, 2020 - Elsevier
Since several decades oximes have been used as part of treatment of nerve agent intoxication with the aim to restore the biological function of the enzyme acetylcholinesterase after its …
Number of citations: 9 www.sciencedirect.com
J Liang, J Chen, F Du, X Zeng, L Li, H Zhang - Organic Letters, 2009 - ACS Publications
New oxidative dearomatization procedures leading to spiro β-lactams and oxindoles were developed. By a variation of the oxidative reaction conditions, the usefulness of phenolic …
Number of citations: 82 pubs.acs.org
ZW Xi, L Yang, DY Wang, CD Pu… - The Journal of …, 2018 - ACS Publications
CdSe/CdS core/shell quantum dots (QDs) can be used as stable and highly active photoredox catalysts for efficient transfer hydrogenation of imines to amines with thiophenol as a …
Number of citations: 54 pubs.acs.org
B Sreedhar, VS Rawat - Synthetic Communications, 2012 - Taylor & Francis
A mild and efficient one-pot reductive monoalkylation of nitroarenes has been described using aldehydes as alkylating agents, molecular hydrogen as a reducing agent, and PtO 2 as a …
Number of citations: 19 www.tandfonline.com
SH DIEKE, GS ALLEN, CP RICHTER - Journal of Pharmacology and …, 1947 - Citeseer
MATERIALS AND METHODS. None of the compounds used was synthesized in this labora-tory: of the 196 compounds here reported, 127 came from EI du Pont de Nemours and …
Number of citations: 84 citeseerx.ist.psu.edu
R Wang, J Xu - Arkivoc, 2010 - arkat-usa.org
O-or N-Alkylated derivatives of aminophenols are important synthetic intermediates in organic synthesis. A series of aminophenols were selectively alkylated on their hydroxyl group in …
Number of citations: 17 www.arkat-usa.org
I Choi, S Chun, YK Chung - The Journal of Organic Chemistry, 2017 - ACS Publications
A cobalt–rhodium heterobimetallic nanoparticle (Co 2 Rh 2 /C)-catalyzed tandem reductive amination of aldehydes with nitroaromatics to sec-amines has been developed. The tandem …
Number of citations: 23 pubs.acs.org

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